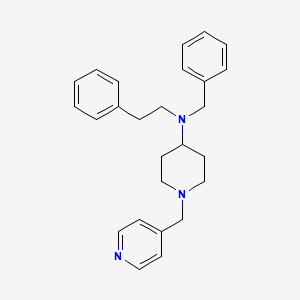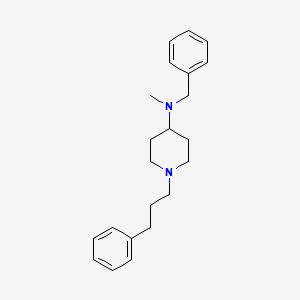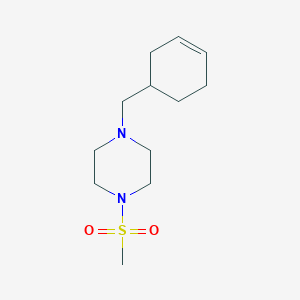![molecular formula C18H18N4O3 B10886546 8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10886546.png)
8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound It features a pyridine ring fused with a pyrimidoquinoline structure, which is further substituted with dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions involving intermediates such as pyrimidines and quinolines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds .
Wissenschaftliche Forschungsanwendungen
8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like quinoline and its derivatives share structural similarities and are known for their diverse biological activities.
Pyridine Derivatives:
Uniqueness
What sets 8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione apart is its unique fused ring system and substitution pattern. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H18N4O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
8,8-dimethyl-5-pyridin-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C18H18N4O3/c1-18(2)7-10-12(11(23)8-18)13(9-5-3-4-6-19-9)14-15(20-10)21-17(25)22-16(14)24/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,24,25) |
InChI-Schlüssel |
SOOCXYKYKXYASS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=N4)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10886466.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
![(2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886478.png)
![4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate](/img/structure/B10886492.png)


![9,9-bis[4-(2,4-dinitrophenoxy)phenyl]-9H-fluorene](/img/structure/B10886506.png)
![2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B10886515.png)
methanone](/img/structure/B10886522.png)
![4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate](/img/structure/B10886534.png)


![4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10886549.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10886559.png)
